N-(4-chlorobenzoyl)azepane-1-carboxamide

Description

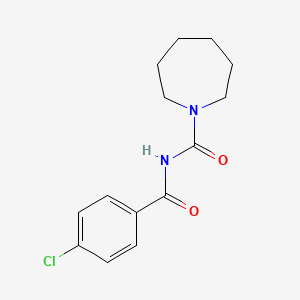

N-(4-Chlorobenzoyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring (one nitrogen atom) conjugated with a 4-chlorobenzoyl group. Carboxamides are pivotal intermediates in organic synthesis and pharmaceutical research due to their versatility in forming hydrogen bonds and modulating physicochemical properties .

Properties

IUPAC Name |

N-(4-chlorobenzoyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c15-12-7-5-11(6-8-12)13(18)16-14(19)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEITRINJGLMFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzoyl)azepane-1-carboxamide can be achieved through several methods. One practical methodology involves the use of Pd/LA-catalyzed decarboxylation, which enables the exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with ample reaction scope and CO2 as the byproduct. The resulting products can be easily converted into a range of highly functionalized azepanes.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzoyl)azepane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

N-(4-chlorobenzoyl)azepane-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its analgesic properties, similar to other opioid analgesics like Proheptazine.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an opioid analgesic, it binds to opioid receptors in the central nervous system, leading to analgesia, sedation, and other effects . The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations in Heterocyclic Rings

Azepane vs. Piperazine Derivatives

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

- Ring Structure : Six-membered piperazine (two nitrogen atoms) in a chair conformation.

- Substituents : 4-Chlorophenyl and ethyl groups.

- Properties : The chair conformation of the piperazine ring enhances conformational stability, while the ethyl group may increase lipophilicity compared to unsubstituted analogs .

- N-(4-Chlorobenzoyl)azepane-1-carboxamide: Ring Structure: Seven-membered azepane (one nitrogen atom). Substituents: 4-Chlorobenzoyl group.

Azepane vs. Diazepane Derivatives

- N-(4-Chlorophenyl)-1-4-diazepane-1-carboxamide hydrochloride ():

- Ring Structure : Seven-membered diazepane (two nitrogen atoms).

- Substituents : 4-Chlorophenyl group; exists as a hydrochloride salt.

- Properties : Molecular weight 290.19; hydrochloride salt improves aqueous solubility. The dual nitrogen atoms in diazepane could alter protonation states under physiological conditions .

Substituent Effects on Physicochemical Properties

Chlorinated Aromatic Groups

- 4-Chlorophenyl () : Lacks the carbonyl group, reducing polarity but maintaining halogen-mediated hydrophobic interactions.

Amino Acid-Conjugated Analogs ():

- N-[N-(4-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanol and derivatives (e.g., O-methyl, O-ethyl): Structural Features: Tyrosine and phenylalanine backbones with variable O-alkylation (methyl, ethyl, propyl). Implications: O-alkyl groups increase lipophilicity and may enhance membrane permeability. For example, O-methyl derivatives typically exhibit higher metabolic stability than O-ethyl analogs .

Data Table: Key Structural and Molecular Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.